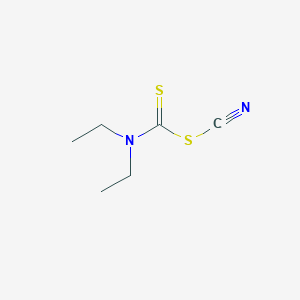
Diethylthiocarbamyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylthiocarbamyl thiocyanate is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylthiocarbamyl thiocyanate can be synthesized through various methods. One common approach involves the reaction of diethylamine with carbon disulfide to form diethylthiocarbamate, which is then treated with thiocyanogen to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where diethylamine and carbon disulfide are reacted under controlled conditions. The intermediate diethylthiocarbamate is then subjected to thiocyanogen in a continuous process to produce the final compound. This method ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylthiocarbamyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethylthiocarbamyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting microbial infections.
Industry: this compound is used in the production of rubber chemicals, pesticides, and other industrial products.
Wirkmechanismus
The mechanism of action of diethylthiocarbamyl thiocyanate involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes, disrupting their normal function. The compound’s thiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Thiocyanate: A related compound with similar reactivity but different applications.
Isothiocyanate: Known for its use in organic synthesis and biological research.
Dithiocarbamate: Another sulfur-containing compound with applications in agriculture and medicine.
Uniqueness: Diethylthiocarbamyl thiocyanate is unique due to its specific combination of diethylthiocarbamyl and thiocyanate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
73908-99-3 |
|---|---|
Molekularformel |
C6H10N2S2 |
Molekulargewicht |
174.3 g/mol |
IUPAC-Name |
cyano N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-3-8(4-2)6(9)10-5-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
RHWXMBGBCGRCBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


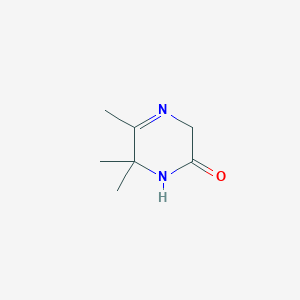
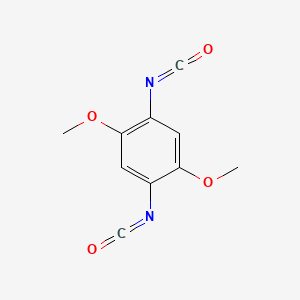


![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
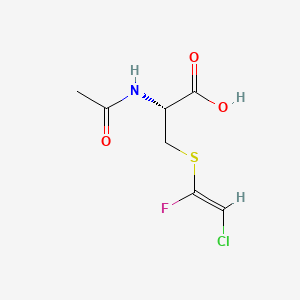
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

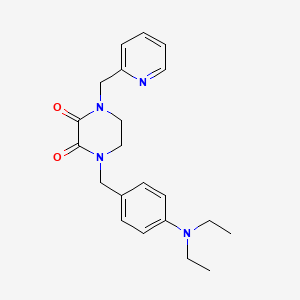
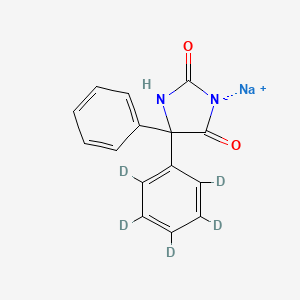


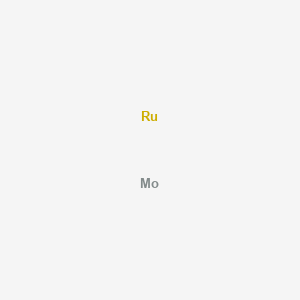
![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)
